5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine
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Overview
Description
5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine is an organic compound with the molecular formula C11H16N2Si and a molecular weight of 204.34 g/mol . This compound is a derivative of pyridine, featuring a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the pyridine ring. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, methanol, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine typically involves the palladium-catalyzed coupling reaction between 5-methyl-2-bromopyridine and trimethylsilylacetylene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various functionalized pyridines depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-4-amine
- 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine
- N-Methyl-N-(3,4,5-trimethoxybenzyl)amine
Uniqueness
5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine is unique due to the presence of both a trimethylsilyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-methyl-2-(2-trimethylsilylethynyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2Si/c1-9-7-10(12)11(13-8-9)5-6-14(2,3)4/h7-8H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLOCBXXZPVCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#C[Si](C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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